(6-Carbamoylpyridin-3-yl)boronic acid: A Technical Guide for Advanced Synthesis and Application
(6-Carbamoylpyridin-3-yl)boronic acid: A Technical Guide for Advanced Synthesis and Application
CAS Number: 1164100-82-6 Molecular Formula: C₆H₇BN₂O₃ Molecular Weight: 165.94 g/mol [1][2]
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development scientists on (6-Carbamoylpyridin-3-yl)boronic acid. It details the compound's strategic importance, synthesis, physicochemical properties, and critical applications, with a focus on its role as a key building block in modern medicinal chemistry.
Strategic Importance and Overview
(6-Carbamoylpyridin-3-yl)boronic acid is a bifunctional heterocyclic building block of significant interest in drug discovery. Its structure incorporates a pyridine ring, a common scaffold in pharmaceuticals, substituted with two key functional groups: a boronic acid and a carbamoyl (carboxamide) group.
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The Boronic Acid Moiety: This group is prized for its versatility, most notably as a nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[3] Boronic acids are generally stable, have low toxicity, and their reactions tolerate a wide range of functional groups. In biological contexts, the trigonal planar boronic acid can form a reversible tetrahedral boronate complex with diols, a property exploited in sensor design and as a mechanism for enzyme inhibition.[4][5]
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The Carbamoyl-Pyridine Core: The pyridine ring is a privileged structure in medicinal chemistry, offering favorable pharmacokinetic properties and serving as a versatile scaffold for molecular interactions. The carbamoyl group is a key hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets.
This unique combination makes (6-Carbamoylpyridin-3-yl)boronic acid a valuable reagent for synthesizing complex molecules, particularly in the development of targeted therapeutics.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the compound's properties is essential for its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 1164100-82-6 | [1][2] |
| Molecular Formula | C₆H₇BN₂O₃ | [1][2] |
| Molecular Weight | 165.94 g/mol | [1][2] |
| IUPAC Name | (6-carbamoylpyridin-3-yl)boronic acid | [1] |
| Synonyms | 6-(Aminocarbonyl)pyridine-3-boronic acid, B-[6-(aminocarbonyl)-3-pyridinyl]-boronic acid | [1] |
| Appearance | Typically a white to off-white solid | Commercial Supplier Data |
| Storage | Store at 2-8°C under an inert atmosphere | [2] |
Spectroscopic Characterization: While a specific peer-reviewed spectrum for this exact compound is not readily available, characterization would rely on standard spectroscopic methods. Based on analogous structures, the following spectral features are expected:[5]
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¹H NMR: Aromatic protons on the pyridine ring would appear in the δ 7.5-9.0 ppm range. The protons of the carbamoyl group (-CONH₂) would appear as two broad singlets. The protons of the boronic acid (-B(OH)₂) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR: Aromatic carbons would be observed in the δ 120-160 ppm region. The carbonyl carbon of the carbamoyl group would be expected at a downfield shift, typically >165 ppm.
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¹¹B NMR: A single, broad signal is expected in the range of δ 28-31 ppm, characteristic of a trigonal arylboronic acid.[5]
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FT-IR (cm⁻¹): Key stretches would include O-H (broad, ~3300 cm⁻¹ for the boronic acid), N-H (two bands, ~3400 and ~3200 cm⁻¹ for the primary amide), C=O (~1680 cm⁻¹ for the amide I band), and B-O (~1350 cm⁻¹).
Synthesis of (6-Carbamoylpyridin-3-yl)boronic acid
The synthesis of pyridinylboronic acids typically involves metal-halogen exchange followed by borylation with a trialkyl borate.[6] While a specific published procedure for the title compound is proprietary, a reliable synthesis can be adapted from a peer-reviewed protocol for the closely related analog, (6-propylcarbamoyl)pyridine-3-boronic acid.[5] This method starts from 5-boronopicolinic acid, which is commercially available.
Representative Experimental Protocol: Amide Coupling
This protocol describes the coupling of a carboxylic acid with an amine, a foundational step that can be adapted for the synthesis of the target compound by using ammonia instead of propylamine.
Materials:
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5-Boronopicolinic acid
-
Ammonia (solution in a suitable solvent, e.g., 7N in MeOH)
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
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Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 0.1 M
-
Acetone
Procedure:
-
To a solution of 5-boronopicolinic acid (1.0 equiv) in anhydrous DMF, add a solution of ammonia (1.05-1.2 equiv).
-
Stir the mixture at room temperature, then add DMT-MM (1.3-1.5 equiv) portion-wise. DMT-MM is a highly effective coupling reagent for forming amides from carboxylic acids and amines in polar solvents. Its mechanism involves the formation of an active ester, which is then displaced by the amine.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DMF solvent under reduced pressure (rotary evaporation).
-
Dissolve the crude residue in 0.1 M HCl. This step protonates the product and helps in the removal of basic impurities.
-
Evaporate the aqueous HCl solution to dryness.
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Add acetone to the resulting solid. The desired product, (6-Carbamoylpyridin-3-yl)boronic acid, is expected to be poorly soluble in acetone and will precipitate.
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Stir the suspension, then collect the white precipitate by filtration. Wash the solid with cold acetone and dry under vacuum.
Caption: Synthesis workflow for (6-Carbamoylpyridin-3-yl)boronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of (6-Carbamoylpyridin-3-yl)boronic acid is as a partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl (pseudo)halide.
Mechanistic Rationale
The catalytic cycle involves three key steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.
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Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex.
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Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of nitrogen atoms in the pyridine ring can sometimes complicate the reaction by coordinating to the palladium catalyst, potentially leading to catalyst inhibition. This is known as the "2-pyridyl problem" for adjacent boronic acids.[7] For a 3-pyridyl boronic acid like the title compound, this effect is less pronounced, but careful selection of the catalyst, ligand, and base is still crucial for achieving high yields.[7][8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Representative Experimental Protocol: Coupling with a Heteroaryl Bromide
This protocol provides a robust starting point for coupling (6-Carbamoylpyridin-3-yl)boronic acid with a generic heteroaryl bromide, such as 5-bromopyrimidine. Optimization may be required for specific substrates.
Materials:
-
(6-Carbamoylpyridin-3-yl)boronic acid (1.2 equiv)
-
Heteroaryl bromide (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or DMF), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), (6-Carbamoylpyridin-3-yl)boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture with vigorous stirring. Typical conditions are 80-110°C for 4-18 hours. For microwave-assisted reactions, temperatures of 100-150°C for 10-30 minutes are common.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Application in Drug Discovery: Targeting the Plasmodium falciparum Proteasome
A compelling application of (6-Carbamoylpyridin-3-yl)boronic acid is in the synthesis of novel antimalarial agents. The proteasome of Plasmodium falciparum (Pf), the parasite responsible for the most severe form of malaria, has been validated as a promising drug target.[9]
Peptidic boronic acids are potent inhibitors of proteasome activity. The boron atom covalently binds to the active site threonine residue of the proteasome's β5 subunit, inhibiting its chymotrypsin-like activity and leading to parasite death.[9]
(6-Carbamoylpyridin-3-yl)boronic acid is used as a "capping" group in the synthesis of these peptidic inhibitors. It is coupled to the N-terminus of a di- or tri-peptide backbone that is designed to fit the substrate-binding pockets of the Pf proteasome. The carbamoyl-pyridine moiety serves to optimize physicochemical properties (like solubility and oral bioavailability) and can form crucial interactions within the enzyme's active site, enhancing both potency and selectivity over the human proteasome.[10]
Caption: Role in the synthesis of P. falciparum proteasome inhibitors.
Safety and Handling
As a boronic acid derivative, (6-Carbamoylpyridin-3-yl)boronic acid requires careful handling in a laboratory setting.
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General Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and serious eye irritation. Avoid contact with skin and eyes.
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.
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Inhalation: Move person to fresh air.
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
-
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., argon) to prevent degradation, particularly protodeboronation.[2]
Conclusion
(6-Carbamoylpyridin-3-yl)boronic acid is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the desirable features of the carbamoyl-pyridine scaffold, makes it a high-value intermediate for the synthesis of complex, biologically active molecules. Its demonstrated utility in the development of next-generation antimalarial drugs highlights its potential to contribute to solving critical global health challenges. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
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PubChem. (6-Carbamoylpyridin-3-yl)boronic acid. National Center for Biotechnology Information. [Link]
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Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
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Akgun, B. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 25(21), 5039. [Link]
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de Vries, L. E., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. Proceedings of the National Academy of Sciences, 118(39), e2110444118. [Link]
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Dogovski, C., et al. (2018). Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. Journal of Medicinal Chemistry, 61(22), 10129-10141. [Link]
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St-Gelais, M., et al. (2024). Peptidic Boronic Acid Plasmodium falciparum SUB1 Inhibitors with Improved Selectivity over Human Proteasome. Journal of Medicinal Chemistry. [Link]
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Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(17), 3842. [Link]
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Matsumoto, A., et al. (2017). Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. [Link]
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Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
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